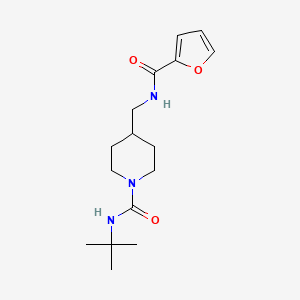
N-(tert-butyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(tert-butyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(tert-butyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound features a piperidine ring substituted with a tert-butyl group and a furan-2-carboxamide moiety. Its structure can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | C15H20N2O3 |
| Molecular Weight | 280.34 g/mol |
| Functional Groups | Piperidine, Carboxamide, Furan |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine ring have shown activity against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(tert-butyl)-4-piperidinyl | 4 | Staphylococcus aureus |
| N-(tert-butyl)-4-piperidinyl | 8 | Escherichia coli |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Compounds similar to this compound have been shown to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of several piperidine derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined against Mycobacterium tuberculosis strains.
Results
The results indicated that the compound exhibited promising antitubercular activity with an MIC value comparable to standard treatments.
Table 3: Antitubercular Activity Results
| Compound | MIC (µg/mL) | Strain |
|---|---|---|
| This compound | 4 | H37Rv |
| Isoniazid (Control) | 0.125 | H37Rv |
Cytotoxicity Studies
Cytotoxicity assays conducted on non-cancerous cell lines indicated that the compound has a favorable selectivity index, suggesting low toxicity at therapeutic concentrations.
Table 4: Cytotoxicity Data
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | >50 | HaCaT (Human Keratinocytes) |
| Control (Doxorubicin) | 0.5 | HaCaT |
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)18-15(21)19-8-6-12(7-9-19)11-17-14(20)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFORVBPKPVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














